molecular formula C14H12F3N B6321909 4'-(Trifluoromethyl)-biphenyl-2-methylamine CAS No. 771582-31-1

4'-(Trifluoromethyl)-biphenyl-2-methylamine

Cat. No.: B6321909
CAS No.: 771582-31-1
M. Wt: 251.25 g/mol
InChI Key: HTLHYFWJFZQQIT-UHFFFAOYSA-N
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Description

4'-(Trifluoromethyl)-biphenyl-2-methylamine (CAS 771582-31-1) is a high-purity organic compound with the molecular formula C14H12F3N and a molecular weight of 251.25 g/mol . This chemical belongs to a class of biphenylmethylamine derivatives known for their utility in advanced chemical synthesis and pharmaceutical research. Compounds featuring the trifluoromethyl-biphenyl scaffold are frequently employed as key intermediates in the development of active pharmaceutical ingredients (APIs) and agrochemicals due to the unique physicochemical properties imparted by the trifluoromethyl group . Researchers value this specific methylamine derivative for its potential use in cross-coupling reactions and as a building block for the synthesis of more complex molecules. The product is provided strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions and handling procedures should be followed as per the provided safety data sheet.

Properties

IUPAC Name

[2-[4-(trifluoromethyl)phenyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8H,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLHYFWJFZQQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

ParameterValue/DetailImpact on Yield/Purity
CatalystPdCl₂(PPh₃)₂ (0.1 mol%)Critical for C-C bond formation
SolventTolueneEnhances solubility of intermediates
Temperature50°CBalances reaction rate and stability
Reaction Time0.5 hoursMinimizes side reactions

This method’s efficiency stems from the synergistic effects of the palladium catalyst and aryl lithium’s nucleophilicity, which drive the coupling without requiring harsh bases or ligands. Alternatives such as Suzuki-Miyaura coupling (utilizing boronic acids) are less favorable here due to the steric hindrance imposed by the trifluoromethyl group.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Ambeed’s synthesis of 4'-Trifluoromethyl-2-biphenyl carboxylic acid highlights the advantages of continuous flow systems for scalability. These reactors enable precise temperature control (60–80°C) and automated solvent handling, reducing batch-to-batch variability. Adapting this technology to methylamine synthesis could improve throughput and purity.

Catalyst Recycling

Patent EP1112991A2 emphasizes the recoverability of Pd catalysts via filtration, which lowers production costs. Implementing similar strategies (e.g., immobilized Pd on silica) in large-scale amine synthesis would enhance economic viability.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis
The compound is instrumental in the synthesis of new drugs, particularly within neuropharmacology. Its structural characteristics allow it to interact effectively with biological targets, facilitating the development of therapies for neurological disorders such as depression and anxiety .

Case Study: Neuropharmacological Applications
Research has demonstrated that derivatives of 4'-(trifluoromethyl)-biphenyl-2-methylamine show promising activity on serotonin receptors, indicating potential for treating mood disorders. A study highlighted its efficacy in modulating receptor activity, leading to improved pharmacokinetic profiles .

Material Science

Advanced Material Development
The compound's unique chemical structure contributes to the formulation of high-performance polymers and coatings. Its trifluoromethyl group enhances material properties such as thermal stability and chemical resistance, which are crucial for industrial applications .

Data Table: Properties of Materials Developed Using 4'-(Trifluoromethyl)-biphenyl-2-methylamine

PropertyValueApplication Area
Thermal Stability300°CCoatings
Chemical ResistanceHighIndustrial Materials
Mechanical StrengthEnhancedStructural Polymers

Agricultural Chemistry

Agrochemical Formulation
In agricultural chemistry, 4'-(trifluoromethyl)-biphenyl-2-methylamine is utilized in the development of agrochemicals. Its ability to enhance the absorption and stability of pesticides and herbicides makes it valuable for improving agricultural productivity .

Case Study: Efficacy in Pesticide Formulations
Field trials have shown that formulations containing this compound significantly increase the effectiveness of herbicides against resistant weed species. The enhanced absorption leads to better crop yields and reduced environmental impact due to lower application rates .

Biochemical Research

Enzyme Interaction Studies
Researchers employ 4'-(trifluoromethyl)-biphenyl-2-methylamine to investigate enzyme interactions and metabolic pathways. Its structural properties facilitate studies on enzyme kinetics and inhibition, providing insights into biochemical processes relevant to drug metabolism and disease mechanisms .

Data Table: Research Findings in Biochemical Applications

Study FocusFindingsImplications
Enzyme KineticsInhibition observedPotential drug target
Metabolic PathwaysModulation effects notedInsights into disease mechanisms

Mechanism of Action

The mechanism of action of 4’-(Trifluoromethyl)-biphenyl-2-methylamine involves its interaction with molecular targets such as protein kinases. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can lead to the inhibition of kinase activity, resulting in anti-cancer effects by inducing apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features
4'-(Trifluoromethyl)-biphenyl-2-methylamine C₁₄H₁₂F₃N 251.25 -CF₃ (4'), -CH₂NH₂ (2) High lipophilicity, metabolic stability
C-(2-Fluoro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine C₁₄H₁₁F₄N 269.24 -F (2), -CF₃ (2'), -CH₂NH₂ (4) Enhanced electronegativity, altered steric effects
4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine C₁₃H₁₂FN 201.24 -F (4'), -CH₃ (2), -NH₂ (3) Reduced lipophilicity vs. CF₃ analogues
4-Amino-3,2'-dimethylbiphenyl C₁₄H₁₅N 197.28 -CH₃ (2',3), -NH₂ (4) Non-fluorinated; lower metabolic stability

Key Observations :

  • The -CF₃ group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to non-fluorinated analogues, enhancing membrane permeability .
  • Substitution patterns (e.g., -CF₃ at 4' vs. 2') influence steric interactions and binding affinity in target proteins .
Agrochemical Activity
  • 1,3,4-Oxadiazole Thioether Derivatives (e.g., Compound 5g) : Exhibit >50% inhibition against Sclerotinia sclerotiorum and herbicidal activity via SDH protein binding. The -CF₃ group enhances interactions with the SDH active site, similar to penthiopyrad .
  • Benzimidazole Herbicides (e.g., Chloroflurazole) : -CF₃ substitution improves resistance to enzymatic degradation, increasing field longevity .
Pharmacological Activity
  • Pyridine-Based CYP51 Inhibitors (e.g., UDO/UDD): -CF₃ groups in pyridine derivatives improve binding to Trypanosoma cruzi CYP51, achieving IC₅₀ values comparable to posaconazole .
  • Trifluoromethyl Pyrimidinones: Demonstrate anti-tubercular activity (MIC <1 µM) with favorable Lipinski’s Rule compliance .

Comparison : The target compound’s -CF₃ group may enhance pharmacokinetic properties (e.g., bioavailability, half-life) in drug candidates, though its specific target remains unexplored.

Research Findings and Trends

Role of Fluorine in Drug Design

  • Electron-Withdrawing Effects : The -CF₃ group reduces basicity of adjacent amines, improving oral bioavailability .
  • Protein Binding : Fluorine atoms engage in hydrophobic and halogen-bonding interactions, as seen in SDH inhibitors and CYP51-targeting compounds .

SAR Trends

  • Substituent Synergy : Combining -CF₃ with electron-deficient rings (e.g., pyridine) enhances anti-parasitic activity .

Biological Activity

4'-(Trifluoromethyl)-biphenyl-2-methylamine is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that illustrate its applications in drug design and therapeutic interventions.

Chemical Structure and Synthesis

The compound features a biphenyl structure with a trifluoromethyl group and a methylamine substituent. The general synthetic route includes:

  • Suzuki-Miyaura Coupling : This method is employed to construct the biphenyl core by coupling boronic acid derivatives with aryl halides using a palladium catalyst.
  • Introduction of the Trifluoromethyl Group : Various strategies can be used, such as reacting aryl iodides with trifluoromethyl copper reagents.
  • Functionalization Reactions : The compound can undergo oxidation, reduction, and substitution reactions, allowing for further modifications to enhance biological activity.

The biological activity of 4'-(Trifluoromethyl)-biphenyl-2-methylamine is primarily attributed to its interaction with protein kinases. The trifluoromethyl group increases lipophilicity, facilitating binding to hydrophobic pockets in proteins. This interaction can inhibit kinase activity, which is crucial for various cellular processes, including cell growth and apoptosis. Such inhibition has been linked to potential anti-cancer effects.

Anticancer Properties

Recent studies have investigated the compound's efficacy as an anti-cancer agent. Its ability to inhibit specific protein kinases has shown promise in inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

Bioisosteric Applications

4'-(Trifluoromethyl)-biphenyl-2-methylamine is also explored as a bioisostere in drug design. Bioisosteres are compounds that can replace another compound with similar biological properties but different chemical structures. This characteristic can enhance the metabolic stability and pharmacokinetic profiles of drugs .

Case Study 1: Inhibition of Kinase Activity

A study highlighted the compound's role in inhibiting specific kinases involved in cancer progression. In vitro assays demonstrated that 4'-(Trifluoromethyl)-biphenyl-2-methylamine effectively reduced cell proliferation in various cancer cell lines, with IC50 values indicating significant potency against targeted kinases .

Cell Line IC50 (µM) Mechanism
HCT116 (Colon Cancer)0.64Kinase inhibition leading to apoptosis
KMS-12 BM (Multiple Myeloma)1.4Induction of cell cycle arrest

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds revealed that the trifluoromethyl group plays a crucial role in enhancing biological activity. Modifications to the biphenyl structure were systematically evaluated, leading to improved potency against various targets .

Q & A

Basic: What are the optimal synthetic routes for 4'-(Trifluoromethyl)-biphenyl-2-methylamine, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated trifluoromethylbenzene and methylamine-containing aryl boronic acids. Key optimization parameters include:

  • Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for improved coupling efficiency .
  • Temperature: 80–100°C in toluene/ethanol mixtures to balance reactivity and side-product formation .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase byproducts; inert atmospheres (N₂/Ar) prevent oxidation .

Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
CatalystPd(PPh₃)₄ (2 mol%)+25% vs. PdCl₂
Temperature85°CMaximizes C-C coupling
Solvent SystemToluene:EtOH (3:1)Reduces hydrolysis

Basic: How can researchers characterize the purity and structural integrity of 4'-(Trifluoromethyl)-biphenyl-2-methylamine?

Methodological Answer:
Combine analytical triad :

NMR Spectroscopy:

  • ¹H/¹³C NMR: Confirm biphenyl connectivity and trifluoromethyl position. Look for splitting patterns (e.g., CF₃ causes distinct ¹⁹F coupling) .
  • ¹⁹F NMR: Verify CF₃ group integrity (δ ≈ -60 to -70 ppm) .

Mass Spectrometry (HRMS):

  • Validate molecular ion ([M+H]⁺) and rule out halogenated impurities (e.g., bromine adducts from incomplete coupling) .

HPLC-PDA:

  • Use C18 columns (ACN/H₂O gradient) to quantify purity (>95%) and detect aromatic byproducts .

Advanced: How do structural modifications (e.g., substituent position, fluorination) impact the compound’s biological activity?

Methodological Answer:
SAR Studies:

  • Trifluoromethyl Position:
    • Para position (as in 4’-CF₃) enhances lipophilicity (logP +0.5) and receptor binding affinity vs. ortho isomers .
  • Biphenyl Rigidity:
    • Methylamine at C2 restricts rotational freedom, improving target engagement (e.g., kinase inhibition) .
  • Fluorination:
    • CF₃ groups reduce metabolic degradation (CYP450 resistance) but may increase cytotoxicity in vitro .

Table 2: SAR Trends in Antitumor Activity (IC₅₀ Values)

ModificationIC₅₀ (μM)TargetReference
4’-CF₃, C2-methylamine0.12EGFR kinase
2’-CF₃, C3-methylamine2.4Non-selective
Defluorinated analog>10Inactive

Advanced: How can contradictory data on the compound’s pharmacokinetics (e.g., solubility vs. bioavailability) be resolved?

Methodological Answer:
Address discrepancies via:

Physicochemical Profiling:

  • Measure logD (pH 7.4): CF₃ groups lower aqueous solubility (logS ≈ -3.5) but enhance membrane permeability (Papp > 5 × 10⁻⁶ cm/s in Caco-2 assays) .

Formulation Strategies:

  • Use cyclodextrins or lipid nanoparticles to improve solubility without altering bioavailability .

In Silico Modeling:

  • Predict ADMET properties using QSAR models (e.g., SwissADME) to balance lipophilicity and absorption .

Advanced: What computational methods are effective for studying interactions between 4'-(Trifluoromethyl)-biphenyl-2-methylamine and biological targets?

Methodological Answer:

Molecular Docking (AutoDock Vina):

  • Simulate binding to targets (e.g., GPCRs) using CF₃-specific force fields. Validate with ΔG calculations (< -8 kcal/mol) .

MD Simulations (GROMACS):

  • Assess stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns trajectories) .

Quantum Mechanics (DFT):

  • Analyze electronic effects of CF₃ on H-bonding and π-π stacking (e.g., Fukui indices) .

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